molecular formula C9H9ClO3 B011108 2-(4-Chloro-2-methoxyphenyl)acetic acid CAS No. 170737-95-8

2-(4-Chloro-2-methoxyphenyl)acetic acid

Cat. No. B011108
M. Wt: 200.62 g/mol
InChI Key: UXJIWCMQVOEXTG-UHFFFAOYSA-N
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Patent
US06939888B2

Procedure details

141 g of 4-chloro-2-methoxyphenylacetonitrile are reacted with 83.2 g of potassium hydroxide in 280 ml of ethylene glycol. 148 g of solid are obtained (m.p.: 100° C.).
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
83.2 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](CC#N)=[C:4]([O:11][CH3:12])[CH:3]=1.[OH-:13].[K+].[CH2:15]([OH:18])[CH2:16]O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:16][C:15]([OH:18])=[O:13])=[C:4]([O:11][CH3:12])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
141 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)CC#N)OC
Name
Quantity
83.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
280 mL
Type
reactant
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)CC(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 148 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.